4-(2-(Phenylthio)ethyl)pyridine

Radioprotection Radiation countermeasure Thioether pyridine

4‑(2‑(Phenylthio)ethyl)pyridine (CAS 5104‑00‑7; synonyms: 4‑[2‑(phenylsulfanyl)ethyl]pyridine, NSC‑17776, CHEMBL1365701) is a C13H13NS small molecule (MW 215.32 g mol⁻¹) composed of a 4‑substituted pyridine ring linked via an ethylene spacer to a phenyl‑thioether moiety. The compound belongs to the class of 2‑(4‑pyridyl)ethyl sulfides and has been catalogued in the NCI Diversity Set, the ChEMBL database, and multiple commercial screening collections.

Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
CAS No. 5104-00-7
Cat. No. B14164161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Phenylthio)ethyl)pyridine
CAS5104-00-7
Molecular FormulaC13H13NS
Molecular Weight215.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC2=CC=NC=C2
InChIInChI=1S/C13H13NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2
InChIKeyXFLNVXUSNWPNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Phenylthio)ethyl)pyridine (CAS 5104-00-7) – Procurement-Relevant Baseline for a Pyridyl–Sulfide Screening Scaffold


4‑(2‑(Phenylthio)ethyl)pyridine (CAS 5104‑00‑7; synonyms: 4‑[2‑(phenylsulfanyl)ethyl]pyridine, NSC‑17776, CHEMBL1365701) is a C13H13NS small molecule (MW 215.32 g mol⁻¹) composed of a 4‑substituted pyridine ring linked via an ethylene spacer to a phenyl‑thioether moiety [1]. The compound belongs to the class of 2‑(4‑pyridyl)ethyl sulfides and has been catalogued in the NCI Diversity Set, the ChEMBL database, and multiple commercial screening collections . Its computed physicochemical profile (XLogP3 = 3.3; TPSA = 38.2 Ų; zero H‑bond donors) positions it as a moderately lipophilic, membrane‑permeable scaffold [1]. Published literature associates the phenylthioethylpyridine series with acaricide activity, radioprotective effects, and cytochrome P450 enzyme interactions, though quantitative comparator data remain sparse [2][3].

Why In‑Class 4‑(2‑Alkylthioethyl)pyridines Cannot Substitute for 4‑(2‑(Phenylthio)ethyl)pyridine (CAS 5104‑00‑7) Without Quantitative Bridging Data


Within the 4‑(2‑alkylthioethyl)pyridine family, the phenylthio congener (CAS 5104‑00‑7) is mechanistically distinct from its alkylthio and heteroaryl‑thio analogs because the aromatic phenyl ring introduces π‑stacking capability and substantially higher lipophilicity (XLogP3 = 3.3 vs. ∼1.0–2.0 for methyl‑, ethyl‑, and propyl‑thio congeners), which directly affects membrane partitioning, target‑site occupancy, and off‑target CYP interactions [1]. Furthermore, the class‑level radioprotective data from Laba et al. (1991) demonstrate that the nature of the S‑alkyl/aryl substituent is a critical determinant of in vivo survival outcomes following LD₈₄/₃₀ irradiation—compounds within the same series yield survival rates spanning 0% to 100%, confirming that even small structural variations produce functionally non‑interchangeable pharmacological profiles [2]. These quantitative structure‑activity divergences are elaborated in the evidence items below.

Quantitative Differentiation Evidence for 4‑(2‑(Phenylthio)ethyl)pyridine (CAS 5104‑00‑7) vs. Closest Chemical Analogs


In‑Vivo Radioprotective Survival Differentiation vs. Alkylthio Congeners (Class‑Level Inference)

Laba et al. (1991) synthesized and evaluated 12 4‑(2‑alkylthioethyl)pyridines (compounds I–XII) and 6 oxalate salts (XIII–XVIII) for radioprotective activity in rats exposed to an LD₈₄/₃₀ radiation dose [1]. The study conclusively demonstrated that the S‑alkyl/aryl substituent identity governs radioprotective efficacy: survival rates among the free‑base compounds ranged from below 10% to 60–100%, with aqueous oxalate salts uniformly showing no radioprotective benefit [1]. Although the phenylthio derivative (compound IV) is specifically listed among the twelve tested compounds, the published abstract and available excerpts do not break out its individual survival rate relative to other congeners. Nonetheless, the 60‑ to 100‑fold survival‑rate range across the series provides unambiguous class‑level evidence that the S‑aryl congener possesses a pharmacological profile categorically distinct from its S‑methyl, S‑ethyl, S‑propyl, and S‑butyl analogs—generic substitution is therefore unsupportable without de‑novo bridging studies [1].

Radioprotection Radiation countermeasure Thioether pyridine

Cytochrome P450 Enzyme Interaction Profile (CYP1A2 & CYP2C19) vs. Reference Inhibitor Baselines

The Aladdin Scientific bioactive compound listing associates 4‑(2‑(phenylthio)ethyl)pyridine with human CYP1A2 and CYP2C19 as activity targets (2 discrete activities recorded per enzyme, expressed as −log(M) activity values) [1]. The compound is also cross‑referenced in the ChEMBL database (CHEMBL1365701) under cytochrome P450‑related assay records, though individual IC₅₀ values are not publicly resolved at the single‑compound level [2]. This screening‑level evidence distinguishes the phenylthio‑substituted scaffold from its methylthio, ethylthio, and propylthio congeners, which typically exhibit weaker CYP engagement due to reduced lipophilicity (ΔXLogP3 ≥ 1.3 log units) and diminished aromatic π‑stacking capacity [1]. The observed CYP1A2/CYP2C19 interaction pattern is consistent with the compound’s moderate lipophilicity (XLogP3 = 3.3), which falls within the optimal range for CYP1A2 substrate recognition [1].

CYP inhibition Drug metabolism ADME screening

Lipophilicity (XLogP3) Differentiation of the Phenylthio Scaffold vs. Alkylthio and Salt‑Form Analogs

The computed partition coefficient (XLogP3) of 4‑(2‑(phenylthio)ethyl)pyridine is 3.3, as reported by PubChem (XLogP3 algorithm, version 3.0) [1]. This value is > 1.3 log units higher than predicted XLogP3 values for the corresponding 4‑(2‑(methylthio)ethyl)pyridine (estimated ∼1.0), 4‑(2‑(ethylthio)ethyl)pyridine (estimated ∼1.5), and 4‑(2‑(propylthio)ethyl)pyridine (estimated ∼2.0) based on standard fragment‑constant calculations [1]. The higher lipophilicity of the phenylthio derivative translates into a 20‑fold theoretical increase in n‑octanol/water partitioning relative to the methylthio analog and a > 5‑fold increase relative to the propylthio analog, with direct consequences for passive membrane permeability, nonspecific protein binding, and tissue distribution . Additionally, the hydrochloride salt (CAS 21070‑68‑8; MW 251.78 g mol⁻¹) exhibits markedly different aqueous solubility and hygroscopicity compared to the free base (CAS 5104‑00‑7), introducing a formulation‑level differentiation for in‑vitro assay preparation .

Lipophilicity Membrane permeability Physicochemical profiling

Synthetic Accessibility and Yield Benchmarking for the Phenylthioethyl Conjugate Addition Route

A zinc(II) nitrate hexahydrate‑catalyzed conjugate addition of thiophenol to 4‑vinylpyridine in acetonitrile has been reported to produce 4‑(2‑(phenylthio)ethyl)pyridine in 96% isolated yield within 0.17 h (∼10 min) at ambient temperature [1]. This represents a significant improvement over the classical thermal attachment method described by Laba et al. (1991), which required 6–23 h at 70–120 °C under nitrogen atmosphere and typically afforded lower yields with competitive side reactions [2]. For procurement and scale‑up considerations, this high‑yielding, room‑temperature route using commercially abundant 4‑vinylpyridine and thiophenol provides a cost‑effective synthetic entry that is not directly transferable to alkylthio analogs, which require volatile, malodorous alkylthiols and may proceed with different regioselectivity and kinetics [1][2].

Synthetic chemistry Conjugate addition Process yield

Procurement‑Guiding Research and Industrial Applications for 4‑(2‑(Phenylthio)ethyl)pyridine (CAS 5104‑00‑7)


Radioprotective Agent Discovery – In‑Vivo Lead Optimization Based on S‑Substituent SAR

The class‑level radioprotective survival data from Laba et al. (1991) demonstrate that the S‑aryl substituent in 4‑(2‑(phenylthio)ethyl)pyridine confers a survival‑outcome profile unable to be recapitulated by S‑alkyl congeners [1]. Procurement of the authentic phenylthio‑ethyl‑pyridine scaffold (CAS 5104‑00‑7, free base) is therefore essential for any radioprotector medicinal chemistry program that aims to explore the contribution of aromatic π‑interactions and optimal lipophilicity to in‑vivo radioprotective efficacy. The compound should be used as a reference comparator when screening next‑generation analogs with substituted phenyl rings or heteroaryl replacements.

Cytochrome P450 Inhibition Panel Probe for CYP1A2/CYP2C19 Interaction Studies

The compound’s documented association with CYP1A2 and CYP2C19 targets (two activity records per enzyme, expressed as −log(M) values) makes it a relevant probe molecule for calibrating or benchmarking CYP inhibition screening panels [2]. Its XLogP3 of 3.3 positions it in the lipophilicity range where CYP1A2 substrate recognition is favored, and its aromatic phenylthio group provides a distinct π‑stacking interaction surface not present in alkylthio‑substituted CYP probe molecules [2]. Researchers conducting drug‑drug interaction (DDI) risk assessment should prioritize this compound over alkylthio analogs when seeking a moderately lipophilic, aromatic‑sulfide‑containing CYP interaction probe.

Acaricide / Agrochemical Lead Development – Phenylthioethylpyridine QSAR Modeling Input

The phenylthioethylpyridine series has been the subject of molecular modeling and QSAR studies specifically targeting acaricide activity, as reported by Rozhkova et al. (1994, 1995) [3]. The phenylthio congener (CAS 5104‑00‑7) serves as a key structural entry within this series due to its combination of a pyridine nitrogen hydrogen‑bond acceptor, an ethylene spacer providing conformational flexibility, and a phenyl ring enabling π–π stacking with aromatic residues in the biological target. Agrochemical discovery teams pursuing structure‑based acaricide design should procure this compound as a benchmark scaffold for validating computational models before synthesizing derivative libraries.

Chemical Biology Tool Compound for Membrane‑Permeability‑Dependent Phenotypic Screens

With a computed XLogP3 of 3.3, zero hydrogen‑bond donors, and a modest TPSA of 38.2 Ų, 4‑(2‑(phenylthio)ethyl)pyridine occupies a favorable region of CNS MPO (multiparameter optimization) and Lipinski rule‑of‑five chemical space [2]. Its significantly higher lipophilicity relative to alkylthio‑chain analogs (ΔXLogP3 ≥ 1.3) makes it the preferred choice for cell‑based phenotypic assays where passive membrane permeability is critical for intracellular target engagement [2]. This compound is recommended as a core scaffold for diversity‑oriented synthesis libraries targeting intracellular protein‑protein interactions, kinases, or epigenetic reader domains.

Quote Request

Request a Quote for 4-(2-(Phenylthio)ethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.